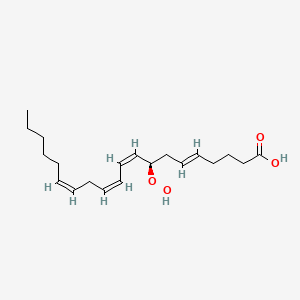

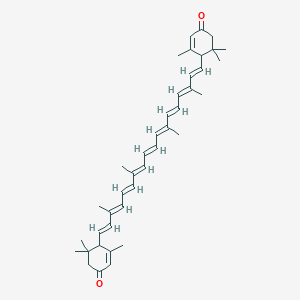

E,e-Carotene-3,3'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

E,e-carotene-3,3'-dione is a carotenone.

e, e-Carotene-3, 3'-dione belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. e, e-Carotene-3, 3'-dione is considered to be a practically insoluble (in water) and relatively neutral molecule. e, e-Carotene-3, 3'-dione has been detected in multiple biofluids, such as blood and breast milk. Within the cell, e, e-carotene-3, 3'-dione is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Separation and Identification in Human Plasma

Carotenoids, including E,e-Carotene-3,3'-dione, have been identified in human plasma. Advanced techniques like high-performance liquid chromatography (HPLC) are used for their separation and identification, demonstrating the compound's significance in human biochemistry (Khachik et al., 1992).

Antioxidant Properties

E,e-Carotene-3,3'-dione, as part of the broader carotenoid family, shows potential antioxidant properties. Studies on its derivatives, like astaxanthin, reveal potent scavenging abilities for reactive oxygen species, highlighting its application in oxidative stress mitigation and potential therapeutic uses (Cardounel et al., 2003).

Polymorphism and Solvates

Research into the polymorphism and solvated forms of carotenoids, including E,e-Carotene-3,3'-dione, provides insights into their physical and chemical properties. This has implications for their practical applications in industries like food coloring and pharmaceuticals (Guo & Ulrich, 2010).

Stereochemistry in Marine Life

The stereochemistry of carotenoids, including various forms of E,e-Carotene-3,3'-dione, has been explored in marine life like yellow-tail rockfish. Such studies contribute to our understanding of natural pigment distribution and their biological roles in different species (芳博 生野 et al., 1985).

Bird Plumage Pigmentation

Research on carotenoids in bird plumage revealed the presence of E,e-Carotene-3,3'-dione, highlighting its role in natural pigmentation and potential applications in studying avian biology and ecology (Stradi et al., 1996).

Astaxanthin in Microbial Sources

Studies on microbial sources of astaxanthin, a derivative of E,e-Carotene-3,3'-dione, show its commercial potential in aquaculture and pharmaceutical industries due to its pigmentation and antioxidant properties (Johnson & An, 1991).

Propriétés

Numéro CAS |

28840-14-4 |

|---|---|

Nom du produit |

E,e-Carotene-3,3'-dione |

Formule moléculaire |

C40H52O2 |

Poids moléculaire |

564.8 g/mol |

Nom IUPAC |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,37-38H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |

Clé InChI |

IMFOMPZKWQBDLQ-DKLMTRRASA-N |

SMILES isomérique |

CC1=CC(=O)CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C |

SMILES |

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

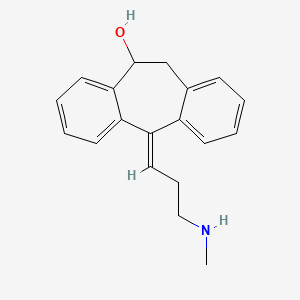

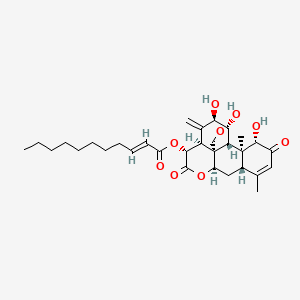

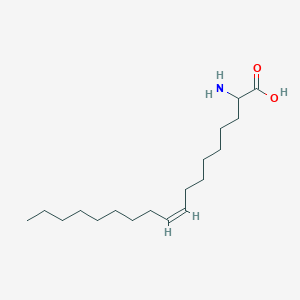

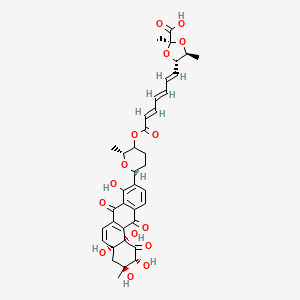

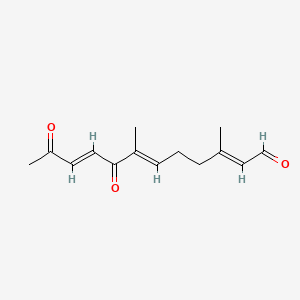

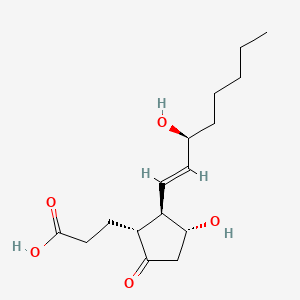

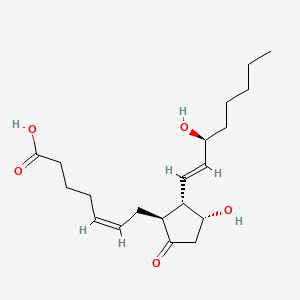

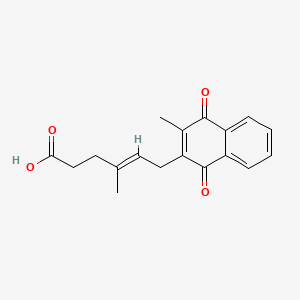

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)